molecular formula C23H22FNO4 B2548512 5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide CAS No. 1021093-76-4

5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide

Cat. No.: B2548512
CAS No.: 1021093-76-4
M. Wt: 395.43
InChI Key: BPOSLNXESCRKOO-UHFFFAOYSA-N
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Description

5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide is a synthetic small molecule based on a 4H-pyran-2-carboxamide core, a scaffold recognized for its relevance in medicinal chemistry research. The compound features a 4-fluorobenzyl ether group at the 5-position and an N-(4-phenylbutan-2-yl) side chain, structural motifs that are frequently explored in the development of pharmacologically active compounds . The 4-fluorobenzyl group, in particular, is a common moiety found in molecules investigated as modulators of various biological targets, including ion channels and enzymes . Similarly, the 4-oxo-4H-pyran (also known as pyrone) structure is a privileged framework in drug discovery, with derivatives demonstrating a range of potential biological activities . This combination of features makes this carboxamide a compound of interest for high-throughput screening campaigns and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific targets. Researchers may find it valuable for probing protein-ligand interactions or as a starting point for the synthesis of analog libraries. This product is provided For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-4-oxo-N-(4-phenylbutan-2-yl)pyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO4/c1-16(7-8-17-5-3-2-4-6-17)25-23(27)21-13-20(26)22(15-29-21)28-14-18-9-11-19(24)12-10-18/h2-6,9-13,15-16H,7-8,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOSLNXESCRKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 4-hydroxy-2-pyrone derivative.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.

    Attachment of the Phenylbutanamide Moiety: The phenylbutanamide moiety can be attached through an amide coupling reaction using 4-phenylbutanoic acid and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several derivatives, most notably 5-((4-Fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide (CAS: 1021060-60-5) . Key differences and similarities are outlined below:

Property Target Compound (N-(4-phenylbutan-2-yl)) Analog (N-(3-phenylpropyl))
Substituent Chain Length 4-carbon branched chain (butan-2-yl) 3-carbon linear chain (propyl)
Molecular Weight ~425.45 g/mol (estimated) ~411.42 g/mol (reported)
Solubility Likely low (high lipophilicity) Low (requires organic solvents)
Safety Profile Not reported Corrosive, flammable, health hazards
Synthetic Route Unreported Via carboxamide coupling

Key Findings:

Chain Length Impact : The branched 4-phenylbutan-2-yl group in the target compound may confer improved metabolic stability compared to the shorter 3-phenylpropyl chain in the analog, as longer alkyl chains often reduce oxidative metabolism .

Fluorinated Aromatic Motifs : Both compounds incorporate a 4-fluorobenzyloxy group, a common feature in kinase inhibitors (e.g., EGFR inhibitors) to enhance target affinity and cellular permeability .

Safety and Handling : The analog (N-(3-phenylpropyl)) exhibits significant hazards, including flammability and corrosivity, necessitating strict storage conditions (e.g., inert atmosphere, -20°C) . Similar precautions are presumed for the target compound.

Biological Activity

5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C24H25FN2O3C_{24}H_{25}FN_2O_3 with a molecular weight of 408.5 g/mol. Its structure features a pyran ring substituted with various functional groups that contribute to its biological activity.

The biological activity of this compound is believed to involve multiple mechanisms, primarily through its interaction with specific biological targets such as enzymes and receptors. The presence of the fluorobenzyl group enhances lipophilicity, potentially facilitating better membrane permeability and receptor binding.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines. A notable study reported that related compounds inhibited the growth of leukemia cells at concentrations as low as 10710^{-7} M .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies suggest that it can inhibit the growth of resistant strains of bacteria, which is crucial in the context of rising antibiotic resistance. The effective concentration against resistant strains was found to be around 10910^{-9} M .

Case Studies

  • Case Study on Anticancer Efficacy : A study involving the evaluation of derivatives in leukemia L1210 cells showed that certain structural modifications enhanced cytotoxicity, indicating a structure-activity relationship (SAR) that could guide further development .
  • Antimicrobial Evaluation : Another case study focused on the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at concentrations lower than those required for traditional antibiotics .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffective Concentration (M)Reference
AnticancerLeukemia L121010710^{-7}
AntimicrobialS. aureus10910^{-9}
AntimicrobialE. coli10910^{-9}

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